5-amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Description

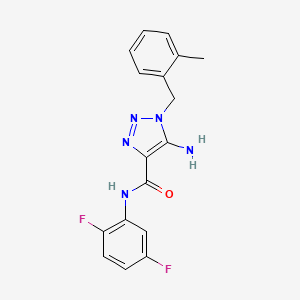

5-Amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with:

- A 5-amino group at position 4 of the triazole ring.

- A 2-methylbenzyl group at position 1.

- A 2,5-difluorophenylcarboxamide moiety at position 2.

This compound belongs to a class of 5-amino-1,2,3-triazole-4-carboxamides, which have demonstrated diverse pharmacological activities, including antiproliferative effects against cancer cells . The structural features, such as fluorinated aryl groups and benzyl substituents, are designed to optimize bioavailability, metabolic stability, and target binding .

Properties

IUPAC Name |

5-amino-N-(2,5-difluorophenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15F2N5O/c1-10-4-2-3-5-11(10)9-24-16(20)15(22-23-24)17(25)21-14-8-12(18)6-7-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVHBPLPPOJCHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological properties, including its potential as an anticancer agent and its mechanisms of action.

Chemical Structure

The structural formula of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results against various cancer cell lines.

- Case Study : In a study evaluating the cytotoxic effects of triazole derivatives, it was found that compounds similar to This compound exhibited significant antiproliferative activity against lung cancer cell lines (H460 and H1299) with IC50 values around 6.06 μM .

- Mechanism of Action : The compound induces apoptosis and increases reactive oxygen species (ROS) production in cancer cells. Western blot analysis indicated elevated levels of LC3 and γ-H2AX , suggesting activation of autophagy and DNA damage response pathways .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against various pathogens.

- Evaluation : Compounds with similar triazole structures have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition .

Toxicity Profile

The toxicity evaluation of triazole derivatives indicates a favorable profile. Most compounds tested showed EC50 values exceeding 100%, suggesting low toxicity levels .

Pharmacokinetics

The 1,2,3-triazole ring confers several advantageous pharmacokinetic properties:

- High Bioavailability : The compound exhibits stability under various pH conditions.

- Low Multidrug Resistance : Its unique structure helps evade common resistance mechanisms in pathogens .

Summary Table of Biological Activities

Scientific Research Applications

Antiparasitic Activity

One of the most promising applications of 5-amino-N-(2,5-difluorophenyl)-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is its potential use against Trypanosoma cruzi, the causative agent of Chagas disease. Research has indicated that derivatives of the 5-amino-1,2,3-triazole-4-carboxamide core exhibit significant potency against this parasite. A study demonstrated that compounds within this series showed submicromolar activity (pEC50 > 6) against T. cruzi in vitro and displayed favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability . The optimization of these compounds led to reduced side effects compared to traditional treatments like benznidazole and nifurtimox .

Anticancer Properties

The compound also exhibits promising anticancer properties. In vitro studies have shown that triazole derivatives can significantly inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain triazole-containing compounds displayed lower IC50 values in human cervix carcinoma (HeLa) cells compared to their amide counterparts . The presence of the triazole ring was identified as a critical factor enhancing biological activity, suggesting that modifications to the triazole structure could lead to even more potent anticancer agents.

Case Study 1: Chagas Disease Treatment

In a notable case study focusing on Chagas disease, researchers synthesized a series of 5-amino-1,2,3-triazole derivatives and evaluated their efficacy in a mouse model. The most potent compound demonstrated significant suppression of parasite burden and was well-tolerated by the host organism. This study highlights the therapeutic potential of triazole derivatives as safer alternatives for treating chronic Chagas disease .

Case Study 2: Cancer Cell Line Studies

Another study investigated the effects of various triazole derivatives on different human cancer cell lines. Compounds containing the 5-amino-1H-1,2,3-triazole structure exhibited enhanced antiproliferative activity compared to traditional chemotherapeutic agents. The results indicated that modifications to the triazole scaffold could lead to compounds with selective toxicity towards cancer cells while sparing normal cells .

Comparison with Similar Compounds

Key Observations:

In contrast, the 3-fluorobenzyl analogue (CAS 899737-54-3) was discontinued, possibly due to metabolic instability or toxicity .

Benzyl vs. Phenyl Groups :

- The 2-methylbenzyl group in the target compound introduces steric hindrance, which may reduce off-target interactions compared to smaller substituents like 4-fluorophenyl .

Biological Activity :

- Dimethoxyphenyl derivatives (e.g., 2,5-dimethoxyphenyl) showed moderate activity, while dichlorophenyl analogues exhibited specificity for renal cancer cells (GP = -13.42%) .

- The target compound’s fluorinated aryl group may balance potency and selectivity, though experimental data are pending.

Pharmacological and Metabolic Profiles

- CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide): A related compound in clinical trials showed phase I metabolism into inactive benzophenone metabolites (e.g., M1), highlighting the importance of substituent stability .

Antiproliferative Mechanisms : Triazole carboxamides inhibit calcium influx and kinase pathways (e.g., B-Raf) . The target compound’s 2-methylbenzyl group may enhance binding to hydrophobic kinase pockets compared to bulkier substituents.

Q & A

Q. Key considerations :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Optimize solvent polarity and temperature to minimize side products (e.g., dimerization).

- Validate purity using HPLC (>95% purity threshold) and NMR spectroscopy (e.g., absence of residual azide peaks) .

Q. Table 1: Critical Synthesis Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–70°C | Higher temps reduce azide decomposition |

| Solvent Ratio (EtOAc:Hexane) | 3:7 → 1:1 (gradient) | Prevents premature crystallization |

| Purification Flow Rate | 2 mL/min | Balances resolution and time |

Basic: How can reaction conditions be optimized for scalable synthesis?

Answer :

Employ Design of Experiments (DoE) to systematically optimize variables:

- Factors : Temperature, stoichiometry, solvent ratio, and catalyst loading.

- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., excess sodium azide improves cyclization but risks explosive residues).

- Fractional factorial designs : Reduce the number of trials while capturing main effects.

Q. Example workflow :

Screen variables via a Plackett-Burman design.

Refine using a Central Composite Design (CCD) to model non-linear relationships.

Validate robustness using triplicate runs under optimal conditions .

Advanced: How can computational modeling predict biological target interactions?

Q. Answer :

Quantum Chemical Calculations : Use DFT (Density Functional Theory) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic regions.

Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 or other targets (e.g., 100 ns trajectories to assess stability).

Docking Studies : Leverage AutoDock Vina or Schrödinger Suite to predict binding affinities.

Q. Key insights :

- The difluorophenyl group enhances π-π stacking with COX-2’s hydrophobic pocket.

- Methylbenzyl substitution may sterically hinder interactions with bulkier enzymes .

Advanced: How to resolve contradictions in reported enzyme inhibition data?

Answer :

Case example : Discrepancies in COX-2 IC₅₀ values across studies.

Methodological strategies :

Orthogonal assays : Validate inhibition using both fluorometric (e.g., Prostaglandin E₂ ELISA) and colorimetric (e.g., COX Fluorescent Inhibitor Screening Kit) methods.

Structural analysis : Perform X-ray crystallography or cryo-EM to confirm binding modes.

Statistical reconciliation : Apply meta-analysis to account for variability in assay conditions (pH, enzyme source) .

Basic: What in vitro assays are suitable for initial biological screening?

Q. Answer :

- Anti-inflammatory activity : COX-2 inhibition assay (IC₅₀ determination using recombinant human COX-2).

- Anticancer potential : MTT assay on cancer cell lines (e.g., HCT-116 colorectal, MCF-7 breast).

- Neuroprotective screening : Aβ fibrillization inhibition assay (Thioflavin T fluorescence).

Q. Answer :

Structural derivatization :

- Introduce hydrophilic groups (e.g., -SO₃H, -COOH) at the 5-amino position.

- Replace 2-methylbenzyl with PEGylated moieties.

Computational prediction : Use tools like ALOGPS or SwissADME to estimate logP and aqueous solubility.

Formulation : Develop nanocrystalline suspensions or cyclodextrin complexes .

Q. Table 2: Solubility Enhancement Approaches

| Strategy | Pros | Cons |

|---|---|---|

| Salt formation | Rapid implementation | Limited pH stability |

| Co-crystallization | Improves dissolution rate | Requires extensive screening |

| Lipid-based carriers | Enhances oral bioavailability | High production cost |

Advanced: How to validate target engagement in complex systems?

Q. Answer :

Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts.

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kₐ, k𝒹) in real time.

Knockdown/Rescue Experiments : Use siRNA to silence the target and assess functional recovery with compound treatment .

Basic: Which analytical techniques ensure structural fidelity?

Q. Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluorophenyl vs. regioisomers).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ = 311.31 g/mol).

- X-ray Diffraction : Resolve ambiguous stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.